Cas no 2227825-17-2 (3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile)

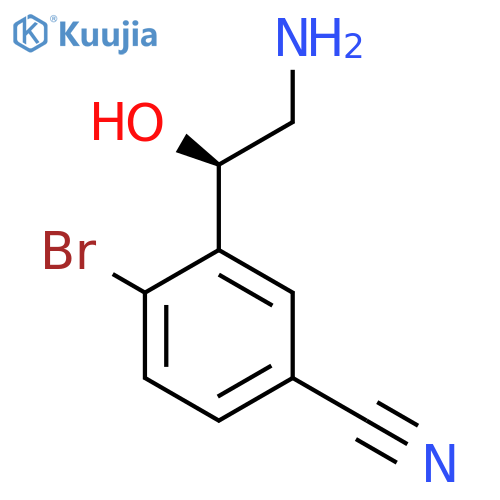

2227825-17-2 structure

商品名:3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile

3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile

- EN300-1935077

- 2227825-17-2

- 3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile

-

- インチ: 1S/C9H9BrN2O/c10-8-2-1-6(4-11)3-7(8)9(13)5-12/h1-3,9,13H,5,12H2/t9-/m0/s1

- InChIKey: FRMPOISNLBCZSJ-VIFPVBQESA-N

- ほほえんだ: BrC1=CC=C(C#N)C=C1[C@H](CN)O

計算された属性

- せいみつぶんしりょう: 239.98983g/mol

- どういたいしつりょう: 239.98983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1935077-5.0g |

3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |

2227825-17-2 | 5g |

$4764.0 | 2023-06-01 | ||

| Enamine | EN300-1935077-0.05g |

3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |

2227825-17-2 | 0.05g |

$1381.0 | 2023-09-17 | ||

| Enamine | EN300-1935077-0.1g |

3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |

2227825-17-2 | 0.1g |

$1447.0 | 2023-09-17 | ||

| Enamine | EN300-1935077-0.5g |

3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |

2227825-17-2 | 0.5g |

$1577.0 | 2023-09-17 | ||

| Enamine | EN300-1935077-0.25g |

3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |

2227825-17-2 | 0.25g |

$1513.0 | 2023-09-17 | ||

| Enamine | EN300-1935077-10.0g |

3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |

2227825-17-2 | 10g |

$7065.0 | 2023-06-01 | ||

| Enamine | EN300-1935077-1g |

3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |

2227825-17-2 | 1g |

$1643.0 | 2023-09-17 | ||

| Enamine | EN300-1935077-1.0g |

3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |

2227825-17-2 | 1g |

$1643.0 | 2023-06-01 | ||

| Enamine | EN300-1935077-2.5g |

3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |

2227825-17-2 | 2.5g |

$3220.0 | 2023-09-17 | ||

| Enamine | EN300-1935077-5g |

3-[(1R)-2-amino-1-hydroxyethyl]-4-bromobenzonitrile |

2227825-17-2 | 5g |

$4764.0 | 2023-09-17 |

3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

2227825-17-2 (3-(1R)-2-amino-1-hydroxyethyl-4-bromobenzonitrile) 関連製品

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量